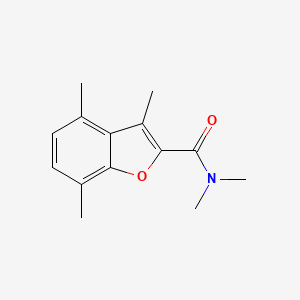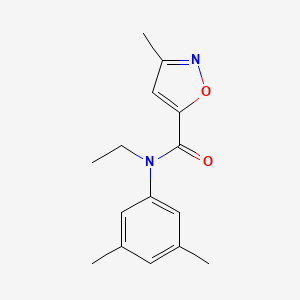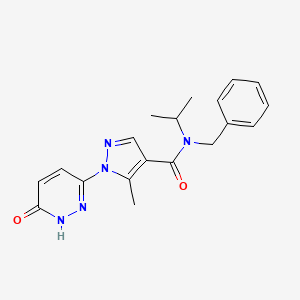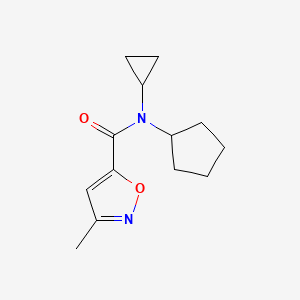![molecular formula C11H12N4OS B7547767 N-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]phenyl]acetamide](/img/structure/B7547767.png)
N-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]phenyl]acetamide, also known as MTA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTA is a white to off-white powder that is soluble in water and organic solvents.
Mécanisme D'action
The mechanism of action of N-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]phenyl]acetamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological processes. For example, this compound has been shown to inhibit the activity of S-adenosylmethionine-dependent methyltransferases, which are involved in DNA methylation and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest.
In addition to its anticancer properties, this compound has also been shown to have antioxidant and anti-inflammatory properties. It has been found to reduce oxidative stress and inflammation in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]phenyl]acetamide in lab experiments is its broad spectrum of activity against fungi, bacteria, and cancer cells. This makes it a potentially useful compound for the development of new drugs.
However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water. This can make it difficult to work with in aqueous solutions. Additionally, this compound can be expensive to synthesize, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of N-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]phenyl]acetamide. One potential direction is the development of new drugs based on the structure of this compound. Another potential direction is the study of this compound's potential applications in the field of material science, such as its use as a corrosion inhibitor or photochromic material.
Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in various fields. This could involve the use of advanced techniques such as X-ray crystallography and molecular dynamics simulations.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its broad spectrum of activity against fungi, bacteria, and cancer cells makes it a potentially useful compound for the development of new drugs. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of N-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]phenyl]acetamide involves the reaction of 4-methyl-1,2,4-triazole-3-thiol with 4-bromoacetanilide. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The product is then purified by recrystallization to obtain this compound.
Applications De Recherche Scientifique
N-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]phenyl]acetamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been shown to exhibit antifungal, antibacterial, and anticancer properties. It has been found to be effective against various strains of fungi and bacteria, including Candida albicans and Staphylococcus aureus. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
In addition to its medicinal properties, this compound has also been studied for its potential applications in the field of material science. It has been found to be an effective corrosion inhibitor for metals such as steel and aluminum. This compound has also been studied for its potential use as a photochromic material, which can change color when exposed to light.
Propriétés
IUPAC Name |
N-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-8(16)13-9-3-5-10(6-4-9)17-11-14-12-7-15(11)2/h3-7H,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKQCVNDUQGBAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SC2=NN=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547690.png)
![1-(furan-2-ylmethyl)-3-[2-oxo-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]urea](/img/structure/B7547691.png)
![N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7547699.png)
![1-Cyclopropyl-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea](/img/structure/B7547706.png)

![N-methyl-N-[(4-phenylphenyl)methyl]acetamide](/img/structure/B7547717.png)
![N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B7547721.png)
![2-(3,4-dichlorophenyl)-N-[[4-(pyridin-2-ylmethoxy)phenyl]methyl]acetamide](/img/structure/B7547733.png)




![N-(5-methyl-1,2-oxazol-3-yl)-3-(7-oxo-2-phenylpyrazolo[3,4-d]pyridazin-6-yl)propanamide](/img/structure/B7547780.png)
![3-[(2-Phenylphenyl)sulfonylamino]benzoic acid](/img/structure/B7547798.png)